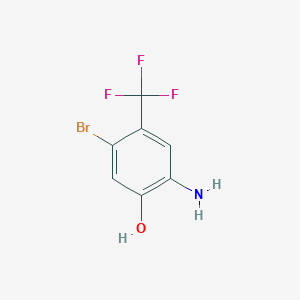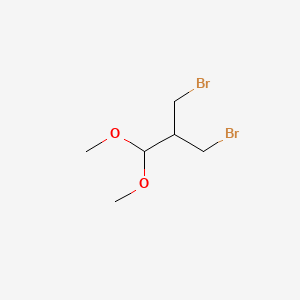
3-Bromo-2-(bromomethyl)-1,1-dimethoxypropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-(bromomethyl)-1,1-dimethoxypropane: is an organic compound that belongs to the class of brominated alkanes. It is characterized by the presence of two bromine atoms and two methoxy groups attached to a propane backbone. This compound is often used as an intermediate in organic synthesis due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(bromomethyl)-1,1-dimethoxypropane typically involves the bromination of 2-(bromomethyl)-1,1-dimethoxypropane. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in large quantities requires careful handling and safety measures to prevent exposure and environmental contamination.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-2-(bromomethyl)-1,1-dimethoxypropane can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can also undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of 2-(bromomethyl)-1,1-dimethoxypropene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines can be used under mild to moderate conditions (room temperature to 50°C).
Elimination: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used under anhydrous conditions and elevated temperatures (50-100°C).
Major Products:
Substitution Products: Depending on the nucleophile, products such as 2-(hydroxymethyl)-1,1-dimethoxypropane, 2-(cyanomethyl)-1,1-dimethoxypropane, or 2-(aminomethyl)-1,1-dimethoxypropane can be formed.
Elimination Products: The major product of elimination is 2-(bromomethyl)-1,1-dimethoxypropene.
Scientific Research Applications
Chemistry: 3-Bromo-2-(bromomethyl)-1,1-dimethoxypropane is used as a building block in organic synthesis. It serves as an intermediate for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize biologically active molecules
Industry: The compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, resins, and other materials that require brominated intermediates.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(bromomethyl)-1,1-dimethoxypropane involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups, allowing for substitution and elimination reactions. The presence of methoxy groups can stabilize the intermediate carbocations formed during these reactions, facilitating the overall process.
Molecular Targets and Pathways: In biological systems, the compound can interact with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to modifications of the biomolecules, potentially altering their function and activity.
Comparison with Similar Compounds
3-Bromo-2-(bromomethyl)propionic acid: This compound has a similar structure but contains a carboxylic acid group instead of methoxy groups.
3-Bromo-2-(bromomethyl)propene: This compound is an unsaturated analog with a double bond in the propane backbone.
Uniqueness: 3-Bromo-2-(bromomethyl)-1,1-dimethoxypropane is unique due to the presence of both bromine and methoxy groups. This combination of functional groups provides a versatile reactivity profile, making it useful in various synthetic applications. The methoxy groups also offer additional stability to the molecule, which can be advantageous in certain reactions.
Properties
CAS No. |
1049677-56-6 |
|---|---|
Molecular Formula |
C6H12Br2O2 |
Molecular Weight |
275.97 g/mol |
IUPAC Name |
3-bromo-2-(bromomethyl)-1,1-dimethoxypropane |
InChI |
InChI=1S/C6H12Br2O2/c1-9-6(10-2)5(3-7)4-8/h5-6H,3-4H2,1-2H3 |
InChI Key |
ZLNWUQYSDLPLDM-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(CBr)CBr)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


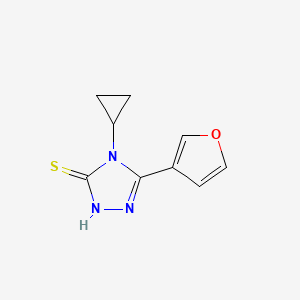
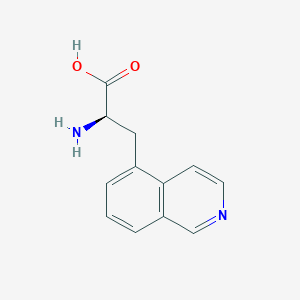
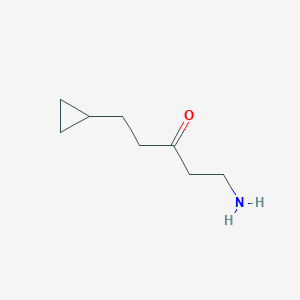
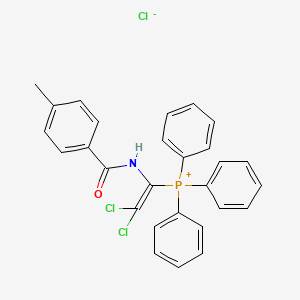

![4-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole](/img/structure/B13155754.png)

![2,3,4,5-tetrahydro-1H-thieno[3,2-e][1,4]diazepine](/img/structure/B13155761.png)
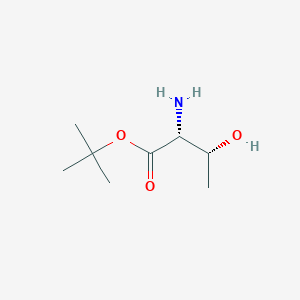
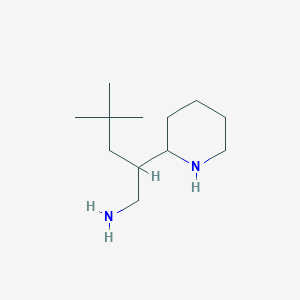
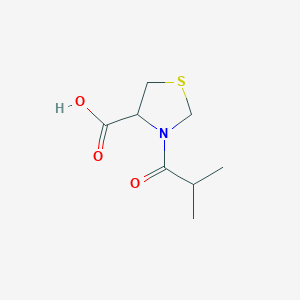
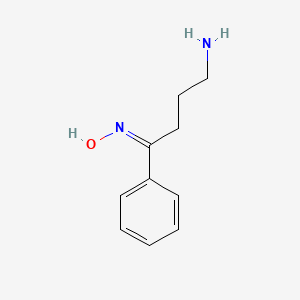
methanol](/img/structure/B13155783.png)
